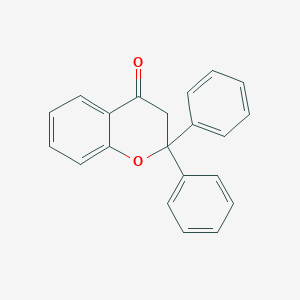

2-Phenylflavanone

Description

Overview of Flavanone (B1672756) Class within Flavonoid ChemistryFlavonoids constitute a vast and diverse group of polyphenolic secondary metabolites predominantly found in plants, playing crucial roles in plant physiology and offering significant health benefits to humansnih.govmdpi.com. They are characterized by a fundamental C6-C3-C6 carbon skeleton, comprising two phenyl rings (A and B) connected by a three-carbon heterocyclic ring (C)nih.govscispace.comwikipedia.org. This core structure allows for classification into various subclasses based on the oxidation state and saturation of the C ringwikipedia.orgresearchgate.net.

Flavanones are a prominent subclass of flavonoids distinguished by a saturated C ring, meaning there is no double bond between the C2 and C3 positions, unlike flavones or flavonols scispace.comwikipedia.orgresearchgate.net. This structural feature results in a dihydro-pyran-4-one moiety within the C ring, with the phenyl B-ring typically attached at the C2 position wikipedia.org. Common examples of flavanones include naringenin (B18129) and hesperetin, which are widely studied for their biological activities nih.govscispace.com.

Historical Perspectives on 2-Phenylflavanone and Related Flavanone ResearchThe scientific exploration of flavonoids began to accelerate significantly from the mid-20th century, with substantial advancements in understanding their biosynthesis, structure, and diverse biological functions occurring from the 1960s onwardsscispace.com. Early research in the 1930s led to the isolation of compounds like rutin, initially misidentified as a vitamin, which were later recognized as flavonoids. Since then, thousands of flavonoid varieties have been identifiednih.gov.

While specific historical milestones for "this compound" as a distinct research focus are less prominent than for more abundant flavonoids, its study is embedded within the broader historical progression of flavanone research. The development of synthetic methodologies for creating various flavanone scaffolds, including those with phenyl substitutions, has been a continuous endeavor in organic and medicinal chemistry, facilitating the exploration of their structure-activity relationships and the discovery of novel biological properties researchgate.netyok.gov.trresearchgate.netresearchgate.net. The isolation and characterization of phenyl-substituted flavanones from natural sources also contribute to the historical understanding of this chemical class mdpi.comtandfonline.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H16O2 |

|---|---|

Molecular Weight |

300.3g/mol |

IUPAC Name |

2,2-diphenyl-3H-chromen-4-one |

InChI |

InChI=1S/C21H16O2/c22-19-15-21(16-9-3-1-4-10-16,17-11-5-2-6-12-17)23-20-14-8-7-13-18(19)20/h1-14H,15H2 |

InChI Key |

NLLNKPDICRZXIY-UHFFFAOYSA-N |

SMILES |

C1C(=O)C2=CC=CC=C2OC1(C3=CC=CC=C3)C4=CC=CC=C4 |

Canonical SMILES |

C1C(=O)C2=CC=CC=C2OC1(C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Phenylflavanone and Analogous Structures

Classical Approaches to 2-Phenylflavanone Synthesis

Classical synthetic strategies for flavanones primarily rely on the cyclization of appropriately substituted chalcone (B49325) precursors. These methods are often straightforward and have been refined over many years to improve yields and accessibility.

Chalcone Cyclization Strategies

The most widely employed classical method for synthesizing flavanones involves the intramolecular cyclization of 2'-hydroxychalcones nih.govmdpi.comrsc.orgafricanjournalofbiomedicalresearch.comrsc.orgpreprints.orgchemijournal.comekb.eg. This transformation is essentially an intramolecular oxa-Michael addition, where the phenolic hydroxyl group attacks the β-carbon of the α,β-unsaturated carbonyl system of the chalcone. This cyclization can be effectively catalyzed by either acids or bases.

Base-Catalyzed Cyclization: This is a common and robust method, typically employing bases such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in alcoholic solvents like ethanol (B145695) ekb.egmdpi.com. The reaction proceeds via the formation of a phenoxide ion, which then undergoes intramolecular conjugate addition. The presence of electron-donating or electron-withdrawing substituents on the aromatic rings of the chalcone can influence the reaction rate and the yield of the flavanone (B1672756) product africanjournalofbiomedicalresearch.comekb.eg. For example, the cyclization of 2'-hydroxychalcones using aqueous KOH in ethanol at room temperature or under reflux conditions is a well-established protocol mdpi.com.

Acid-Catalyzed Cyclization: Alternatively, acid catalysts can also promote the cyclization of 2'-hydroxychalcones. Acetic acid (AcOH) has been used, particularly under microwave irradiation, to achieve rapid cyclization nepjol.info. Other acid catalysts, such as p-toluenesulfonic acid (pTsOH), have also been employed in related cyclization processes nih.gov.

Microwave-Assisted Synthesis: Microwave irradiation has proven to be a powerful tool for accelerating the cyclization of 2'-hydroxychalcones. Reactions that might take several days under conventional heating can be completed in minutes, often with improved yields. For instance, the cyclization of 2'-hydroxychalcone (B22705) using acetic acid under microwave conditions yielded the corresponding flavanone in 82% yield within 30 minutes, compared to 75% yield after 4 days of conventional heating nepjol.info.

Oxidative Cyclization: Palladium(II)-catalyzed oxidative cyclization of 2'-hydroxychalcones or their dihydro derivatives offers another route to flavanones, sometimes allowing for a divergent synthesis of both flavanones and flavones depending on the reaction conditions rsc.org. For example, using Pd(TFA)₂ and DMSO under an O₂ atmosphere can lead to flavanone formation via Michael addition followed by cyclization rsc.org.

Table 2.1.1: Selected Chalcone Cyclization Strategies for Flavanone Synthesis

| Reaction Type | Starting Material (Example) | Catalyst/Reagent | Conditions | Yield (Typical) | Reference |

| Base-Catalyzed Cyclization | 2'-hydroxychalcone | KOH or NaOH in ethanol | Room temperature or reflux | 70-90% | ekb.egmdpi.com |

| Acid-Catalyzed Cyclization | 2'-hydroxychalcone | Acetic acid (AcOH) | Conventional heating or microwave irradiation | Up to 82% | nepjol.info |

| Pd(II)-Catalyzed Oxidative Cyclization | 2'-hydroxydihydrochalcone | Pd(TFA)₂, DMSO, O₂ | Elevated temperature | Moderate | rsc.org |

| Base-Catalyzed Cyclization | Substituted 2'-hydroxychalcones | Aqueous KOH in MeOH | 24 h at RT or 4 h reflux | 50-86% | mdpi.com |

| Base-Catalyzed Cyclization | 2'-hydroxychalcone | Piperidine and KOH | 2 minutes at room temperature | High | ijcrt.org |

Alternative Cyclization Pathways

Beyond the direct cyclization of 2'-hydroxychalcones, alternative synthetic routes have been explored to access flavanone scaffolds, often utilizing different precursors or cyclization mechanisms.

From o-Benzoyloxyacetophenones: An alternative approach involves the synthesis of substituted o-benzoyloxyacetophenones, which can then undergo acid-catalyzed cyclization to yield flavanones africanjournalofbiomedicalresearch.com. This method offers versatility by accommodating a broader range of substituents on the aromatic rings.

From Dihydrochalcones: Palladium(II)-catalyzed transformations of 2'-hydroxydihydrochalcones can lead to flavanones. This process may involve an initial dehydrogenation step to form the corresponding 2'-hydroxychalcone, which then undergoes cyclization rsc.org.

Mechanochemical Synthesis: A one-pot mechanochemical synthesis using ball milling has been developed for preparing 2'-hydroxychalcones, which can then be cyclized under similar conditions or subsequent workup to afford flavanones mdpi.com. This green chemistry approach minimizes solvent usage and reaction times.

From o-Hydroxyaryl-β-ketols: While primarily leading to chromanones, the cyclodehydration of o-hydroxyaryl-β-ketols using reagents like hexamethylphosphoramide (B148902) (HMPT) represents a related cyclization strategy in flavonoid chemistry researchgate.net.

Asymmetric Synthesis of Chiral this compound and Derivatives

The synthesis of enantiomerically pure flavanones is of significant interest due to the stereospecific nature of many biological interactions. This section outlines methods that achieve enantioselectivity, either by resolving racemic mixtures or by directly constructing the chiral centers during synthesis.

Stereoselective Carbonyl Reduction and Resolution of Racemic Mixtures

Methods for obtaining enantiomerically enriched flavanones include the resolution of pre-formed racemic mixtures or the stereoselective reduction of carbonyl groups in related precursors.

Resolution of Racemic Flavanones: Racemic flavanones can be resolved using various techniques. One approach involves the kinetic resolution of racemic flavanones by selective reduction of one enantiomer using a chiral catalyst, such as a mixture of formic acid and a base, which can yield one enantiomer of the flavanone with high enantiomeric excess (ee) nih.gov. This process often involves the formation of a chiral flavanol intermediate, which can then be oxidized back to the flavanone.

Stereoselective Reduction of Precursors: The carbonyl group at the C4 position of flavanones can be stereoselectively reduced to form chiral flavan-4-ols. For instance, reduction of flavanone (1a) with lithium aluminum hydride (LiAlH₄) at −78 °C can yield the cis-flavan-4-ol with high stereoselectivity mdpi.com. Asymmetric transfer hydrogenation (ATH) has also been applied to prochiral cyclic 1,3-diketones, which can serve as precursors for flavanone synthesis, yielding products with excellent enantiomeric excess tu-dresden.de.

General Resolution Techniques: Broader methods for resolving racemic mixtures, applicable to flavanones and their derivatives, include the use of chiral resolving agents to form diastereomeric salts followed by fractional crystallization, chromatographic separation on chiral stationary phases, or kinetic resolution employing enzymes or chiral catalysts nih.govmdpi.comorgosolver.comlibretexts.orgspcmc.ac.inslideshare.net.

Table 2.2.1: Stereoselective Reduction and Resolution Methods

| Method | Starting Material (Example) | Catalyst/Reagent | Resulting Product/ee% (Typical) | Reference |

| Kinetic Resolution (Reduction) | Racemic flavanone | Formic acid/base + chiral catalyst | Enantioenriched flavanone (>95% ee) | nih.gov |

| Stereoselective Carbonyl Reduction | Flavanone | LiAlH₄ | cis-Flavan-4-ol (high stereoselectivity) | mdpi.com |

| Enzymatic Kinetic Resolution | Racemic 2-phenylchroman-4-ol | Lipase (B570770) (e.g., AK lipase from Pseudomonas fluorescens) + vinyl acetate (B1210297) | Highly asymmetric transformations (E > 200, 50–99% ee) | mdpi.com |

| Asymmetric Transfer Hydrogenation (of precursors) | Prochiral cyclic 1,3-diketones | Ruthenium complex (e.g., TsDPEN complex) + H-donor (isopropanol/formic acid) | Hydroxy ketones (excellent yield, high ee%) | tu-dresden.de |

| Resolution via Diastereomeric Salt Formation | Racemic acid/base | Optically pure chiral base/acid | Separable diastereomeric salts, leading to pure enantiomers | libretexts.orgspcmc.ac.in |

Chiral Catalyst and Auxiliary-Mediated Methodologies

The development of chiral catalysts and auxiliaries has revolutionized the asymmetric synthesis of flavanones, enabling the direct construction of chiral centers with high enantioselectivity.

Chiral Catalysts:

Organocatalysis: Chiral thiourea (B124793) catalysts derived from natural products like quinine (B1679958) have been successfully employed in the enantioselective intramolecular conjugate addition of α-substituted chalcones to yield flavanones with high enantiomeric excess (up to 94% ee) nih.govmdpi.com. N-heterocyclic carbenes (NHCs) have also been utilized in enantioselective intramolecular Stetter reactions for the synthesis of chiral aza-flavanone derivatives mdpi.comacs.org.

Metal Catalysis: Transition metal complexes featuring chiral ligands are highly effective. For instance, chiral N,N′-dioxide nickel(II) complexes catalyze the asymmetric intramolecular conjugate addition to afford flavanones nih.gov. Rhodium complexes with chiral diene ligands are used for the enantioselective 1,4-addition of arylboronic acids to chromones, yielding flavanones with enantiomeric excesses exceeding 97% mdpi.comnih.gov. Cyclometalated chiral-at-ruthenium complexes have been developed for enantioselective C(sp³)–H carbene insertion reactions, providing access to chiral flavanones with up to 96% ee nih.govacs.org.

Chiral Auxiliaries: Chiral auxiliaries, such as pseudoephedrine and its derivatives (e.g., pseudoephenamine), can be covalently attached to precursors to direct stereoselective reactions, such as alkylations, leading to chiral intermediates for flavanone synthesis mdpi.comnih.gov. Imidazolidinone derivatives have also been employed as chiral auxiliaries in asymmetric synthesis relevant to flavonoids mdpi.comresearchgate.net.

Table 2.2.2: Chiral Catalyst and Auxiliary-Mediated Synthesis of Flavanones

| Methodology Type | Catalyst/Auxiliary | Reaction Type | Substrate (Example) | Yield (Typical) | ee% (Typical) | Reference |

| Organocatalysis | Chiral thiourea (e.g., quinine-derived) | Intramolecular conjugate addition of α-substituted chalcones | Substituted 2'-hydroxychalcones | High | Up to 94% | nih.govmdpi.com |

| Metal Catalysis | Chiral N,N′-dioxide Ni(II) complex | Intramolecular conjugate addition | Alkylidenes | High | Varies | nih.gov |

| Metal Catalysis | Rhodium-chiral diene complex | 1,4-addition of arylboronic acids to chromones | Chromones | High | >97% | mdpi.comnih.gov |

| Metal Catalysis | Cyclometalated chiral-at-ruthenium complex | Enantioselective C(sp³)–H carbene insertion | Diazoketones | Up to 99% | Up to 96% | acs.org |

| Chiral Auxiliary | Pseudoephedrine or Pseudoephenamine | Diastereoselective alkylation of enolates | Amide derivatives | High | High | mdpi.comnih.gov |

| Organocatalysis | N-heterocyclic carbene (NHC) | Intramolecular Stetter reaction | Sulfoamido benzaldehydes (for aza-flavanones) | High | High | mdpi.comacs.org |

Enantioselective Approaches to Flavanone Cores

These strategies focus on the enantioselective construction of the entire flavanone skeleton from simpler achiral precursors, often involving cascade reactions or the formation of key chiral centers early in the synthesis.

Intramolecular Cyclization Reactions: As mentioned previously, the intramolecular oxa-Michael addition of 2-hydroxychalcones is a key step that can be rendered enantioselective using chiral catalysts nih.govmdpi.commdpi.comrsc.org. Similarly, enantioselective C(sp³)–H carbene insertion reactions catalyzed by chiral metal complexes provide a direct route to chiral flavanone cores acs.orgrsc.org.

Conjugate Addition Strategies: Enantioselective conjugate addition reactions, such as the rhodium-catalyzed 1,4-addition of arylboronic acids to 4-chromones, directly build the chiral C2 center of the flavanone core mdpi.comnih.gov.

Chiral Auxiliary-Mediated Synthesis: The use of chiral auxiliaries can guide the formation of stereogenic centers during the construction of the flavanone framework, leading to enantiomerically enriched products nih.govmdpi.com.

Enantioselective Synthesis of Hybrid Flavonoids: Approaches have been developed for the enantioselective synthesis of related hybrid flavonoids, which can involve chiral phosphoric acid catalysis in cascade reactions rsc.org.

Table 2.2.3: Enantioselective Approaches to Flavanone Cores

| Strategy | Key Reaction/Catalyst | Precursor/Substrate | Product Class | Yield (Typical) | ee% (Typical) | Reference |

| Intramolecular Oxa-Michael Addition | Chiral thiourea catalysis | 2-hydroxychalcones | Flavanones | High | Up to 94% | nih.govmdpi.com |

| 1,4-Addition to Chromones | Rhodium-chiral diene complex | Chromones + arylboronic acids | Flavanones | High | >97% | mdpi.comnih.gov |

| C(sp³)–H Carbene Insertion | Cyclometalated chiral-at-ruthenium complex | Diazoketones | Chiral Flavanones | Up to 99% | Up to 96% | acs.orgrsc.org |

| Intramolecular Conjugate Addition | Chiral N,N′-dioxide Ni(II) complex | Alkylidenes | Flavanones | High | Varies | nih.gov |

| Chiral Auxiliary-Mediated Synthesis | Chiral auxiliaries (e.g., pseudoephedrine) | Various precursors | Chiral Flavonoids | High | High | nih.govmdpi.com |

| Asymmetric Intramolecular Stetter Reaction | N-heterocyclic carbene (NHC) catalysis | Sulfoamido benzaldehydes | Aza-flavanones | High | High | mdpi.comacs.org |

Compound List:

this compound

Flavanone

2'-hydroxychalcone

2'-hydroxydihydrochalcone

Flavan-4-ol

2-phenylchroman-4-ol

Aza-flavanone

Modern and Environmentally Benign Synthetic Routes for this compound

The synthesis of flavanones has evolved significantly, moving towards greener, more efficient, and often stereoselective methodologies. Traditional routes, such as the base-catalyzed cyclization of 2′-hydroxychalcones, remain relevant, but contemporary research emphasizes methods that minimize waste, reduce reaction times, and improve atom economy.

One-Pot and Multi-Component Reaction Designs

One-pot and multi-component reactions (MCRs) offer substantial advantages in synthetic chemistry by combining multiple reaction steps into a single vessel, thereby reducing operational complexity, time, and waste generation. For flavanone synthesis, these strategies often involve the sequential or concurrent formation of multiple bonds and rings.

Cyclization of 2′-Hydroxychalcones: A common strategy involves the intramolecular cyclization of 2′-hydroxychalcones. This transformation can be achieved efficiently in one pot using various catalytic systems, including simple bases like piperidine, KOH, or NaOH, often under mild conditions such as room temperature or microwave irradiation researchgate.netijcrt.orgresearchgate.netresearchgate.net. Some methods have reported "on-water" synthesis or the use of solvent-free conditions, further enhancing their green credentials researchgate.net.

Multi-Component Condensations: Multi-component reactions that assemble the flavanone scaffold from simpler precursors, such as 2-hydroxyacetophenones and aldehydes, have also been developed. For instance, a facile ethylenediamine (B42938) diacetate (EDDA)-catalyzed one-pot synthesis involving 2-hydroxyacetophenones, aromatic aldehydes, and aniline (B41778) via a Mannich-type reaction provides access to flavanone derivatives researchgate.net. Other MCRs utilize catalysts like nano-sized Rb₂HPW₁₂O₄₀ for the condensation of aldehydes, amines, and ketones researchgate.net.

These one-pot and MCR approaches streamline the synthesis of flavanones, making them attractive for generating libraries of compounds for research and development.

Catalytic System Innovations for Flavanone Synthesis

The development of novel catalytic systems has been pivotal in advancing flavanone synthesis, particularly in achieving higher yields, improved selectivity, and environmentally friendly reaction conditions.

Green Catalysis: The use of heterogeneous catalysts and metal-free systems aligns with green chemistry principles. For example, ZnO nanoparticles have been employed as catalysts in water, demonstrating higher yields for flavanone synthesis compared to conventional KOH catalysis core.ac.uk. Other green catalytic approaches include the use of amino acids (e.g., L-proline) with bases in water researchgate.net and the utilization of solid catalysts like MgO ijcrt.org.

Metal Catalysis: Transition metal catalysis plays a significant role, especially in asymmetric synthesis. Palladium(II) catalysis has been utilized for the oxidative cyclization of 2′-hydroxydihydrochalcones to yield flavones and flavanones nih.govrsc.org. Furthermore, palladium complexes, such as Pd-CarOx, have been developed for the synthesis of chiral flavanones with high enantiomeric excess mdpi.com. Rhodium-chiral diene complexes have also been applied for the asymmetric 1,4-addition of arylboronic acids to chromones, yielding flavanones with high enantioselectivity mdpi.com.

Organocatalysis: Organocatalysis offers a metal-free alternative for enantioselective flavanone synthesis. Chiral thiourea compounds have been employed in the asymmetric synthesis of flavanones via intramolecular conjugate addition of α-substituted chalcones, achieving high enantiomeric excess mdpi.com. N-heterocyclic carbenes (NHCs) have also emerged as effective organocatalysts for the enantioselective synthesis of aza-flavanone derivatives acs.org.

Other Catalytic Systems: A variety of other catalysts have been reported, including Lewis acids, iodine, ionic liquids, and supported catalysts like PMA-SiO₂ and SFHS researchgate.net. Anhydrous potassium carbonate has been found to be an inexpensive, safe, and efficient basic catalyst for flavanone synthesis from 2′-hydroxychalcones or 2′-hydroxyacetophenones researchgate.net.

Table 1: Representative Catalytic Systems for Flavanone Synthesis

| Catalyst Type | Specific Catalyst Example(s) | Reaction Type/Precursor | Key Features | Representative Yields/ee | References |

| Metal-Based | Pd(II), Rh-chiral diene, Pd-CarOx | Oxidative cyclization of 2′-hydroxydihydrochalcones, 1,4-addition of arylboronic acids | Enantioselective synthesis, atom-economic | High ee (>94%) | nih.govrsc.orgmdpi.com |

| Metal-Based (Nanoparticle) | ZnO nanoparticles | Claisen-Schmidt condensation/cyclization, water as solvent | Green, efficient, higher yield than KOH | 89.6% (flavanone synth.) | core.ac.uk |

| Organocatalytic | Chiral thiourea compounds, NHCs | Intramolecular conjugate addition, Stetter reaction | Enantioselective synthesis, metal-free | High ee (>94%) | mdpi.comacs.org |

| Acid/Base Catalysis | Anhydrous K₂CO₃, L-proline/KOH, EDDA, p-TsOH, NaOH, Piperidine | Cyclization of 2′-hydroxychalcones, Mannich-type reactions | Green, mild conditions, one-pot, efficient | High yields | researchgate.netijcrt.orgresearchgate.netresearchgate.netresearchgate.net |

| Photoredox/Nickel Dual | Photoredox/Nickel complex | Coupling of 2-trifluoroboratochromanones with aryl bromides | Access to 2-aryl/heteroaryl flavanones, complementary route to chalcones | Not specified | acs.org |

Derivatization Strategies for Structural Diversification of this compound

The structural modification of this compound and related flavanones is crucial for modulating their properties for specific research applications, including enhancing analytical detectability, improving separation, or creating novel conjugates and prodrug forms.

Strategic Introduction of Functional Groups for Modulated Research Properties

The introduction of various functional groups onto the flavanone scaffold can significantly alter its physicochemical and biological properties, making it suitable for targeted research.

Modulating Solubility and Reactivity: Substituents on the A-ring and B-ring can influence solubility, electronic distribution, and reactivity. For instance, the presence of methoxy (B1213986) groups on the A-ring of flavanone derivatives has been observed to affect their activity mdpi.com. Carboxyl groups, particularly in the meta-position of the B-ring, have also been shown to be beneficial for the formation of flavanone derivatives with enhanced properties mdpi.com.

Electronic and Steric Effects: The strategic placement of electron-donating or electron-withdrawing groups, as well as bulky substituents, can fine-tune the electronic and steric environment of the flavanone core. This is important for studying structure-activity relationships or designing molecules with specific interaction profiles. For example, electron-withdrawing groups at the 2-position of the benzaldehyde (B42025) precursor can lead to effective flavanone formation mdpi.com.

Chemical Modification for Enhanced Analytical Detection and Separation

For accurate quantification and characterization, chemical modifications can improve the analytical performance of flavanones.

Chromatographic Separation: High-performance liquid chromatography (HPLC) is a primary method for flavanone analysis. Techniques like HPLC with diode-array detection (DAD) allow for multi-wavelength detection, aiding in the identification of various flavanones researchgate.net. For chiral flavanones, specialized chromatographic methods are essential.

Chiral Separation: Many flavanones exist as enantiomers, and their biological activities can differ significantly. Advanced analytical techniques are employed for their enantioseparation. Liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) using chiral stationary phases (e.g., Chiralpak AD-3R) has been developed for the enantioseparation of several flavanones researchgate.net. Micellar electrokinetic chromatography (MEKC) using chiral modifiers like gamma-cyclodextrin (B1674603) (γ-CD) or sodium cholate (B1235396) (SCh) has also proven effective for the chiral separation of flavanone enantiomers and diastereomers capes.gov.bracs.org. Capillary electrophoresis (CE) with cyclodextrin (B1172386) additives is another powerful tool for stereoisomeric separation acs.org.

Table 2: Derivatization Strategies for Analytical Purposes

| Modification Strategy | Purpose | Method/Technique | Key Features | References |

| Chiral Stationary Phase HPLC | Enantioseparation | LC-ESI-MS/MS with Chiralpak AD-3R column | High selectivity and sensitivity, MRM detection | researchgate.net |

| MEKC / CE | Enantioseparation, Stereoisomeric separation | MEKC with γ-CD or SCh; CE with cyclodextrin additives | Suitable for chiral recognition, efficient analytical tool | capes.gov.bracs.org |

| HPLC-DAD | Detection and Separation | UV detection at specific wavelengths | Multi-wavelength detection for identification, standard analytical method | researchgate.net |

| Functional Group Intro. | Enhanced detectability (e.g., for MS) | Derivatization (e.g., to improve ionization) | Not explicitly detailed for this compound in provided snippets, but a general strategy | researchgate.net |

Synthesis of Novel this compound Conjugates and Prodrug Forms for Research Applications

Conjugation of this compound with other molecules or the development of prodrug forms can be strategic for improving its delivery, stability, or targeting in research settings.

Bio-conjugation: Flavonoids, including flavanones, can be covalently grafted onto natural polymers like chitosan. This process creates bio-composites with potentially improved stability and functionalities, valuable for various applications researchgate.net. Such conjugation strategies can be employed to create novel research tools or delivery systems.

Prodrug Design: While specific prodrug forms of this compound are not detailed in the provided snippets, the general principle involves chemically modifying the parent compound to enhance properties like solubility, bioavailability, or targeted release. These modifications are typically reversible, releasing the active flavanone under specific physiological conditions. Such approaches are common in pharmaceutical research to optimize drug candidates.

Compound List:

this compound

Flavanone

Flavones

Flavanols

Anthocyanin

Isoflavones

Aurones

Flavonols

2′-hydroxychalcones

2′-hydroxydihydrochalcones

2-arylchroman-4-one derivatives

3-Methylene-2-phenylflavanone

Hesperetin

Eriodictyol

Liquiritigenin

Pinostrobin

Isosakuranetin

Homoeriodictyol

5,7-dihydroxyflavanone (B1678386)

Quercetin

Luteolin

Chrysin

Apigenin

Tricin

Genkwanin

Myricetin

Kaempferol

Rutin

Orientin

Vitexin

Naringin

Hesperidin

Neohesperidin

Narirutin

Prunin

Biosynthetic Pathways and Metabolic Engineering of Flavanones Contextual for 2 Phenylflavanone Research

The Phenylpropanoid Pathway as a Precursor to Flavanones

The phenylpropanoid pathway serves as the primary route for the synthesis of the C6-C3-C6 backbone characteristic of flavonoids. researchgate.netnih.gov This pathway commences with the aromatic amino acid L-phenylalanine, which is first converted to trans-cinnamic acid through the action of phenylalanine ammonia-lyase (PAL). nih.govrsc.org Subsequently, cinnamic acid 4-hydroxylase (C4H), a cytochrome P450 monooxygenase, hydroxylates trans-cinnamic acid to produce p-coumaric acid. nih.gov The final step of the general phenylpropanoid pathway involves the activation of p-coumaric acid to its corresponding CoA-ester, p-coumaroyl-CoA, by 4-coumarate:CoA ligase (4CL). nih.govasm.org This activated molecule is the direct precursor that enters the flavonoid-specific branch of the pathway. researchgate.netrsc.org

Alternatively, in some organisms, tyrosine can be used as a starting material, which is converted to p-coumaric acid by tyrosine ammonia-lyase (TAL), bypassing the need for PAL and C4H. frontiersin.orgresearchgate.net

Role of the Shikimate Pathway in Aromatic Amino Acid Precursor Supply

The shikimate pathway is fundamental to the biosynthesis of flavanones as it is responsible for producing the aromatic amino acids L-phenylalanine and L-tyrosine, the starting materials for the phenylpropanoid pathway. mdpi.comnih.govhebmu.edu.cn This seven-step metabolic route is found in plants, bacteria, and fungi, but not in animals, making the aromatic amino acids essential dietary components for the latter. slideshare.netfrontiersin.org The pathway begins with the condensation of phosphoenolpyruvate (B93156) (PEP) from glycolysis and erythrose-4-phosphate (E4P) from the pentose (B10789219) phosphate (B84403) pathway. nih.govtaylorfrancis.com Through a series of enzymatic reactions, shikimic acid is formed, which is then converted to chorismate, a key branch-point intermediate. nih.govslideshare.net Chorismate serves as the precursor for the synthesis of L-phenylalanine and L-tyrosine, which then feed into the phenylpropanoid pathway. researchgate.netmdpi.com It is estimated that a significant portion of the total fixed carbon in plants, potentially over 30%, is channeled through the shikimate pathway. frontiersin.org

Enzymatic Cascade Mechanisms in Flavanone (B1672756) Formation

The formation of the flavanone core structure from p-coumaroyl-CoA involves a critical enzymatic cascade.

Chalcone (B49325) synthase (CHS) is a key enzyme that catalyzes the first committed step in flavonoid biosynthesis. mdpi.com It performs a series of condensation reactions, combining one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form a tetraketide intermediate. acs.org This intermediate then undergoes a Claisen-type cyclization to yield naringenin (B18129) chalcone. acs.org CHS is a member of the type III polyketide synthase (PKS) family and is highly conserved across land plants. mdpi.com

Following its synthesis, naringenin chalcone is stereospecifically cyclized into the (2S)-flavanone, naringenin, by the enzyme chalcone isomerase (CHI). mdpi.comtaylorandfrancis.com While this cyclization can occur spontaneously, CHI significantly increases the reaction rate by a factor of 107. mdpi.com The interaction between CHS and CHI, sometimes facilitated by a chalcone isomerase-like protein (CHIL), can enhance the efficiency and specificity of the pathway, reducing the formation of byproducts. mdpi.comnih.gov

Flavanones can be further modified by a variety of enzymes to produce other flavonoid classes. Flavone synthase (FNS) is a key enzyme that introduces a double bond between C-2 and C-3 of the flavanone C-ring to form flavones. researchgate.netnih.gov There are two main types of FNS enzymes: FNSI, which is a soluble Fe2+/2-oxoglutarate-dependent dioxygenase, and FNSII, a cytochrome P450 monooxygenase. researchgate.netfrontiersin.org FNSII is more widespread in plants than FNSI. nih.gov Some FNSII enzymes can also generate 2-hydroxyflavanones, which are intermediates for the synthesis of C-glycosyl flavones. researchgate.netfrontiersin.org

Chalcone Synthase (CHS) and Chalcone Isomerase (CHI) Activities

Genetic and Metabolic Engineering Approaches for Flavanone Production in Biological Systems

The elucidation of these biosynthetic pathways has enabled the use of genetic and metabolic engineering to produce flavanones and their derivatives in microbial hosts like Escherichia coli and Saccharomyces cerevisiae. mdpi.commdpi.com These approaches offer a sustainable and scalable alternative to chemical synthesis or extraction from plants. frontiersin.org

A key strategy in microbial production is the construction of artificial biosynthetic gene clusters. oup.comresearchgate.net This involves assembling the genes encoding the necessary enzymes from various organisms into a single plasmid, which is then introduced into the host microorganism. researchgate.netnih.gov For example, a cluster might include a PAL from yeast, a 4CL from an actinomycete, and CHS and CHI from a plant to convert phenylalanine or tyrosine into the desired flavanone. oup.comresearchgate.net

Further optimization can be achieved by engineering the host's central metabolism to increase the supply of precursors like malonyl-CoA. asm.orgnih.gov For instance, overexpressing acetyl-CoA carboxylase can significantly boost the intracellular pool of malonyl-CoA, leading to higher flavanone yields. researchgate.netnih.gov These strategies have successfully led to the production of various flavanones, demonstrating the potential of microbial cell factories for synthesizing these valuable compounds. oup.cominternationalscholarsjournals.com

Optimization of Precursor Flux in Engineered Microbial Hosts

The microbial production of flavanones, including 2-Phenylflavanone, is fundamentally dependent on the efficient supply of two key precursors: a phenylpropanoyl-CoA derivative (such as cinnamoyl-CoA for pinocembrin (B1678385) or p-coumaroyl-CoA for naringenin) and malonyl-CoA. kobe-u.ac.jp In native microbial hosts like Escherichia coli and Saccharomyces cerevisiae, the metabolic pathways leading to these precursors are tightly regulated and primarily directed towards essential cellular functions like amino acid and fatty acid synthesis. frontiersin.orgfrontiersin.org Consequently, a major focus of metabolic engineering is to redirect and enhance the carbon flux towards these specific building blocks to improve flavanone yields. nih.gov

A critical bottleneck in flavanone biosynthesis is often the limited intracellular availability of malonyl-CoA. frontiersin.org Malonyl-CoA serves as the extender unit, with three molecules required for condensation with one molecule of a phenylpropanoyl-CoA ester by chalcone synthase (CHS) to form the foundational chalcone scaffold. jmb.or.kr However, it is also an essential precursor for fatty acid biosynthesis, creating a direct competition for this vital metabolite. frontiersin.orgasm.org To address this, researchers have developed several strategies to augment the intracellular malonyl-CoA pool.

One of the most effective approaches is the overexpression of acetyl-CoA carboxylase (ACC), the enzyme responsible for the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA. asm.org Studies in E. coli have shown that augmenting the malonyl-CoA pool by overexpressing the four subunits of acetyl-CoA carboxylase (ACC) from Photorhabdus luminescens significantly increased flavanone production. nih.gov This strategy alone resulted in a 576% increase in flavanone synthesis. nih.gov Further optimization by co-expressing the ACC complex with a compatible biotin (B1667282) ligase (BirA), which is crucial for ACC activity, led to a remarkable 1,166% enhancement in flavanone production. nih.gov

Another successful strategy involves introducing alternative pathways for malonate utilization. The expression of malonyl-CoA synthetase (MatB) and a dicarboxylate carrier protein (MatC) from organisms like Streptomyces coelicolor allows the engineered host to directly convert exogenously supplied malonate into malonyl-CoA, bypassing the native ACC-mediated pathway. jmb.or.kr This approach has been shown to substantially increase the production of flavanones and flavones in recombinant Streptomyces venezuelae. jmb.or.kr

The table below summarizes key research findings on the optimization of malonyl-CoA flux for enhanced flavanone production in various microbial hosts.

| Engineering Strategy | Host Organism | Target Flavanone | Key Genes/Enzymes | Result | Reference |

|---|---|---|---|---|---|

| Overexpression of Acetyl-CoA Carboxylase (ACC) | E. coli | Naringenin, Pinocembrin, Eriodictyol | accA, accB, accC, accD from Photorhabdus luminescens (PlACC) | Up to 576% increase in total flavanone production. | nih.gov |

| Co-expression of ACC and Biotin Ligase | E. coli | Naringenin, Pinocembrin, Eriodictyol | PlACC and Biotin Ligase (BirA) from P. luminescens | Up to 1,166% increase in total flavanone production; 429 mg/L pinocembrin. | nih.gov |

| Malonate Assimilation Pathway | Streptomyces venezuelae | Flavanones (general) | matB (malonyl-CoA synthetase), matC (dicarboxylate carrier) from S. coelicolor | Production reached up to 40 mg/L of flavanones. | jmb.or.kr |

| Down-regulation of Competing Pathway (Fatty Acid Synthesis) | S. cerevisiae | Naringenin | RNAi targeting FAS1/FAS2 genes combined with a malonyl-CoA biosensor | 25% increase in naringenin production compared to strains without fatty acid synthesis control. | biorxiv.org |

| Enzyme Self-Assembly | E. coli | Liquiritigenin (a 5-deoxyflavanone) | Protein scaffolds arranging GmCHS7, GuCHR, and MsCHI | 1.4-fold increase in total flavanone production (from 69.4 mg/L to 97.0 mg/L). | nih.gov |

In addition to increasing supply, strategies have been devised to reduce the consumption of malonyl-CoA by competing pathways. In S. cerevisiae, fatty acid synthesis is a major sink for malonyl-CoA. biorxiv.org By developing a dual dynamic control system that combines a malonyl-CoA biosensor with RNA interference (RNAi) to downregulate fatty acid synthase genes (FAS1 and FAS2), researchers were able to channel more carbon flux towards flavanone synthesis. biorxiv.org This fine-tuning resulted in a 25% improvement in naringenin production without negatively impacting cell growth. biorxiv.org

The second class of essential precursors are the aromatic amino acids L-phenylalanine and L-tyrosine, which are converted into their corresponding phenylpropanoyl-CoA esters. kobe-u.ac.jp De novo synthesis of these precursors from simple carbon sources like glucose is often limited by tight cellular regulation. frontiersin.org Therefore, engineering efforts also target the upstream shikimate pathway to increase the availability of these aromatic compounds. Supplementing the culture medium with pathway intermediates such as p-coumaric acid is a common strategy to bypass upstream bottlenecks and boost flavanone titers. frontiersin.org For instance, feeding p-coumaric acid to an engineered S. cerevisiae strain expressing chalcone synthase and chalcone isomerase resulted in the production of 648.63 mg/L of naringenin. frontiersin.org

By systematically optimizing the flux towards both malonyl-CoA and aromatic precursors, a robust and efficient microbial chassis can be established for the high-level production of various flavanones. nih.govnih.gov These strategies, which enhance the supply of fundamental building blocks, are directly applicable and foundational for the engineered biosynthesis of specific target molecules like this compound.

Structure Activity Relationship Sar Studies of 2 Phenylflavanone and Its Derivatives

Methodologies for Elucidating Structure-Activity Relationships

The elucidation of SAR can be achieved through various computational and experimental approaches, broadly categorized into ligand-based and target-based methodologies oncodesign-services.comsygnaturediscovery.comfiveable.mesaromics.com.

Ligand-based approaches are employed when the three-dimensional structure of the biological target is unknown or when focusing on the properties of known active molecules (ligands) sygnaturediscovery.comfiveable.mesaromics.com. These methods leverage the chemical and structural features of a series of compounds with known biological activities to predict the activity of new molecules or to design novel analogs automate.videosygnaturediscovery.commdpi.com. Key techniques include:

Quantitative Structure-Activity Relationships (QSAR): QSAR models establish mathematical correlations between molecular descriptors (e.g., physicochemical properties, topological indices, quantum mechanical parameters) and biological activity oncodesign-services.comautomate.videosygnaturediscovery.commdpi.com. These models can be 2D or 3D, allowing for predictions of potency and other biological effects based on structural variations sygnaturediscovery.com.

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of pharmacophoric features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, charged groups) necessary for a molecule to exert its biological effect sygnaturediscovery.comfiveable.memdpi.com. Pharmacophore models can guide virtual screening and lead optimization.

Molecular Similarity Analysis: Compounds are compared based on their structural similarity, often using molecular fingerprints or shape descriptors, to identify molecules with similar biological profiles fiveable.memdpi.com.

Matched Molecular Pair (MMP) Analysis: MMP analysis systematically identifies pairs of structurally similar molecules that differ by a single structural transformation, allowing for the direct assessment of the impact of specific chemical modifications on activity f1000research.com.

"SAR by MS": This technique utilizes mass spectrometry to derive SAR by analyzing ligand-target interactions, particularly useful for identifying weak binding motifs and elaborating them into higher-affinity ligands acs.org.

Target-based approaches utilize the known three-dimensional structure of the biological target (e.g., an enzyme or receptor) to understand ligand-target interactions at a molecular level oncodesign-services.comsygnaturediscovery.comsaromics.com. This provides a mechanistic basis for SAR and is crucial for structure-based drug design saromics.com. Common methods include:

Molecular Docking: This computational technique predicts the preferred orientation and binding affinity of a ligand within the target's active site frontiersin.orgsaromics.comfrontiersin.orgd-nb.infonih.gov. Docking studies help identify key amino acid residues or binding pockets involved in molecular recognition and can guide the rational design of compounds with improved interactions frontiersin.orgmdpi.comsaromics.comfrontiersin.org.

Structure-Based Drug Design (SBDD): SBDD leverages detailed structural information of the target to design or optimize ligands, aiming for high affinity and specificity through specific molecular interactions saromics.com.

Mechanistic SAR Derivation: By analyzing the specific interactions (e.g., hydrogen bonds, hydrophobic contacts, electrostatic forces) between a ligand and its target, SAR can be derived that explains the observed biological activity and guides further structural modifications frontiersin.orgmdpi.comsaromics.comfrontiersin.orgrsc.org.

Ligand-Based Approaches in SAR Analysis

Influence of Molecular Substituents on Biological Activities

The biological activity of flavanones, including 2-phenylflavanone derivatives, is profoundly influenced by the nature, position, and number of substituents on their core structure mdpi.commdpi.comresearchgate.netresearchgate.net. The fundamental flavanone (B1672756) skeleton consists of two aromatic rings (A and B) connected by a three-carbon chain that forms a heterocyclic C-ring encyclopedia.pub. Modifications to any of these rings can significantly alter the molecule's interaction with biological targets.

The B-ring, which in 2-phenylflavanones is the phenyl substituent at the C2 position, plays a critical role in determining biological activity jcu.edu.aunih.govmdpi.comnih.govfrontiersin.orgmdpi.commdpi.comfrontiersin.orgresearchgate.netmdpi.commdpi.comjapsonline.com. SAR studies have revealed that:

Hydroxyl and Carboxyl Groups: The presence of hydroxyl groups, particularly in a catechol arrangement (e.g., 3',4'-dihydroxy), is often associated with enhanced antioxidant and enzyme inhibitory activities mdpi.comresearchgate.net. For anti-inflammatory effects, a carboxyl group at the meta-position of the B-ring significantly increased NO inhibitory activity jcu.edu.aunih.govmdpi.com.

Halogen Substituents: Halogens (e.g., bromine, iodine) introduced onto the B-ring can influence activity. Para-substituted halogens on the B-ring were found to be less active in some anti-inflammatory studies jcu.edu.aunih.govmdpi.com, while in others, halogen substituents improved antioxidant properties nih.govmdpi.com.

Methoxy (B1213986) and Prenyl Groups: Methoxy groups on the B-ring can modulate activity, with their specific placement affecting the outcome jcu.edu.aunih.govmdpi.com. Prenyl groups, when present on the B-ring, have been shown to enhance XO inhibitory activity frontiersin.orgfrontiersin.org.

Aromaticity and Planarity: The aromatic nature of the B-ring is generally essential for activity mdpi.com. Modifications that affect the planarity or electronic distribution of the B-ring can alter binding interactions tamu.edu.

The C-ring, a heterocyclic pyran ring, and the stereochemistry at its chiral centers, particularly C2, are crucial for the biological profile of flavanones encyclopedia.pubtamu.edursc.org.

Double Bonds and Carbonyl Groups: The presence of a C2=C3 double bond conjugated with a C4 carbonyl group is often critical for certain activities, such as inhibition of aldose reductase tamu.eduresearchgate.net. The planarity of the C-ring, influenced by the saturation of the C2-C3 bond, can affect interactions within hydrophobic pockets of enzymes tamu.edu.

Stereochemistry at C2: The stereochemistry at the C2 position can significantly impact biological activity and metabolic fate rsc.org. For example, in the enzymatic conversion of flavanones, the stereochemistry at C2 influences the selectivity of hydroxylation versus desaturation reactions rsc.org. While for some biological activities, such as antioxidant properties, the stereochemistry at C2 and C3 might not confer a significant difference in activity nih.govmdpi.com, for others, it can be a determining factor in binding affinity and efficacy rsc.org.

Data Tables

The following tables summarize specific SAR findings from the literature, illustrating the impact of structural modifications on biological activity.

Table 1: Anti-inflammatory Activity (NO Inhibition) of Flavanone Derivatives

| Compound Name/Code | A-Ring Substituents | B-Ring Substituents | IC50 (µg/mL) | Key SAR Observations | Reference |

| Flavanone (4G) | None | None | 0.603 | Baseline activity. | jcu.edu.aunih.govmdpi.com |

| 2'-carboxy-5,7-dimethoxy-flavanone (4F) | 5,7-dimethoxy | 2'-carboxy | 0.906 | Meta-methoxy groups on A-ring decreased activity; meta-carboxyl on B-ring increased activity. | jcu.edu.aunih.govmdpi.com |

| 4'-bromo-5,7-dimethoxy-flavanone (4D) | 5,7-dimethoxy | 4'-bromo | 1.030 | Para-bromo on B-ring was less active; meta-methoxy groups on A-ring decreased activity. | jcu.edu.aunih.govmdpi.com |

| 2'-carboxyflavanone (4J) | None | 2'-carboxy | 1.830 | Meta-carboxyl on B-ring increased activity. | jcu.edu.aunih.govmdpi.com |

| Pinocembrin (B1678385) | 5,7-dihydroxy | None | 203.60 | Significantly less active than the synthesized derivatives, highlighting the impact of pharmacomodulation. | jcu.edu.aunih.govmdpi.com |

Molecular Targets and Mechanisms of Action in in Vitro and Cellular Studies

Cellular Pathway Modulation and Functional Outcomes

Beyond direct enzyme inhibition, 2-Phenylflavanone and related compounds can influence cellular pathways, affecting processes such as differentiation, lipid metabolism, and cellular defense mechanisms.

Obesity is closely linked to adipocyte differentiation and the accumulation of lipids in adipose tissue. Studies utilizing the 3T3-L1 cell line, a common model for adipogenesis research, have investigated the effects of various flavanone (B1672756) derivatives on these processes.

Research has shown that 4'-phenylflavanone (4PF), a related phenylflavanone derivative, significantly inhibits adipocyte differentiation-related lipid accumulation in 3T3-L1 cells in a dose-dependent manner mdpi.comnih.govresearchgate.netresearchgate.net. This inhibition appears to be mediated by the suppression of mitotic clonal expansion (MCE), a critical early event in adipocyte differentiation. While 4PF affected the expression of adipogenic marker genes and attenuated the induction of master regulators like PPARγ2, it did not directly regulate PPARγ2 gene expression or activation. Instead, its mechanism involves interfering with early proliferation-related events during differentiation mdpi.comnih.govresearchgate.net.

Cellular antioxidant mechanisms are vital for protecting cells from damage caused by reactive oxygen species (ROS). Flavonoids are well-known for their antioxidant properties, often attributed to their ability to scavenge free radicals and modulate cellular defense systems.

While direct studies on this compound's specific antioxidant mechanisms in cellular models are limited in the provided results, related compounds have demonstrated significant antioxidant capacities. For instance, a related compound, 5,8-dihydroxy-7-methoxy-2-phenyl flavanone, showed strong total antioxidant capacities when assessed using the ferric-ion reducing antioxidant power (FRAP) assay mdpi.com. This suggests that phenylflavanone structures, in general, may contribute to cellular antioxidant defense by reducing oxidative stress.

| Compound Name / Derivative | Assay | Antioxidant Capacity (µmol AAE/mmol) | Reference |

| Compound 5 (from mdpi.com) | Ferric-ion Reducing Antioxidant Power (FRAP) | 334.37 ± 1.7 | mdpi.com |

| Compound 7 (from mdpi.com) | Ferric-ion Reducing Antioxidant Power (FRAP) | 279.93 ± 0.8 | mdpi.com |

| Compound 10 (from mdpi.com) | Ferric-ion Reducing Antioxidant Power (FRAP) | 374.34 ± 69.7 | mdpi.com |

Flavonoids exhibit a broad spectrum of antimicrobial activities, targeting bacteria and fungi through various mechanisms. These mechanisms often involve disrupting essential cellular components and processes necessary for microbial survival and proliferation.

General mechanisms of flavonoid antimicrobial activity include:

Damage to Cell Wall and Membrane: Flavonoids can compromise the integrity of bacterial cell walls and membranes, leading to increased permeability, leakage of intracellular components, and cell death mdpi.comfrontiersin.orgmdpi.comnih.gov. This can involve direct interaction with membrane proteins or disruption of the lipid bilayer nih.gov.

Inhibition of Essential Cellular Processes: Flavonoids can interfere with critical cellular functions such as nucleic acid synthesis, protein synthesis, and energy metabolism mdpi.comnih.gov. They may also inhibit enzymes involved in vital anabolic and catabolic pathways nih.gov.

ROS Generation: Some flavonoids can induce oxidative stress within microbial cells by promoting the generation of reactive oxygen species (ROS) nih.gov.

Interference with Virulence Factors: Flavonoids can also target virulence factors and enzymes involved in antibiotic resistance mechanisms nih.gov.

DNA Damage and Gene Expression Modulation: Studies have indicated that certain flavonoids can cause DNA damage and alter the expression of genes involved in cell wall biosynthesis, membrane integrity, and metabolic processes in bacteria frontiersin.org.

While specific studies detailing the antimicrobial mechanisms of this compound itself were not found in the provided snippets, these general mechanisms are characteristic of the flavonoid class and likely applicable to this compound.

Anticancer Mechanisms and Pathways in Cell-Based Assays

Research into this compound's anticancer potential has primarily focused on its effects within cell-based assays, examining its influence on key cellular processes like proliferation, apoptosis, and cell cycle progression. While direct interactions with the Epidermal Growth Factor Receptor (EGFR) pathway are not extensively detailed in the provided search results for this compound specifically, the broader context of EGFR signaling in cancer is well-established. EGFR is a crucial target in oncology, and its dysregulation drives malignancies in various tissues, including breast, pancreatic, lung, and colon cancers reactionbiology.com. EGFR activation triggers downstream signaling cascades such as the RAS-RAF-MEK pathway (MAPK/ERK pathway) involved in cell proliferation, and the PI3K-AKT-mTOR pathway involved in cell survival frontiersin.org. Compounds that inhibit EGFR can promote apoptosis by activating Caspase-3 and modulating the expression of BAX and BCL-2 proteins frontiersin.org. Studies on related compounds have shown that inhibition of pathways like Syk/TGF-β1/Smad can inhibit epithelial-mesenchymal transition (EMT), a process implicated in cancer progression and metastasis researchgate.net.

Identification and Validation of Specific Molecular Targets and Binding Sites

The identification and validation of specific molecular targets are critical steps in understanding a compound's mechanism of action and therapeutic potential frontiersin.orgdenistitovlab.orgeclipsebio.comucl.ac.uk. This process involves pinpointing the proteins or cellular components that a molecule interacts with to elicit its biological effects. For this compound, research aims to elucidate its direct binding partners and validate these interactions through various experimental techniques.

Receptor Binding and Ligand Affinity Studies

Receptor binding and ligand affinity studies are fundamental to characterizing how a molecule interacts with its target. These studies typically quantify the strength of the interaction, often expressed as dissociation constants (Kd) or inhibition constants (Ki) revvity.comsci-hub.sefrontiersin.org. A lower Kd or Ki value indicates higher binding affinity, signifying a tighter interaction between the ligand and its receptor. Techniques such as Surface Plasmon Resonance (SPR) and radiometric ligand-binding assays are commonly employed to determine these parameters, providing kinetic and equilibrium data on protein-ligand interactions reactionbiology.comresearchgate.netrevvity.com. While specific Kd or Ki values for this compound with identified targets are not detailed in the provided search results, these methods are standard for assessing ligand affinity.

Investigation of Downstream Signaling Pathway Modulation

Compound List:

this compound

Epidermal Growth Factor Receptor (EGFR)

Spleen tyrosine kinase (Syk)

Transforming Growth Factor Beta 1 (TGF-β1)

Smad proteins

Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway

Phosphatidylinositol 3-kinase (PI3K)/AKT/Mammalian target of rapamycin (B549165) (mTOR) pathway

Caspase-3

BCL-2 associated X protein (BAX)

B-cell lymphoma 2 (BCL-2)

V-Raf murine sarcoma viral oncogene homolog B1 (BRAF)

Analytical Methodologies for 2 Phenylflavanone Research

Chromatographic Techniques for Separation, Identification, and Quantification

Chromatography is a fundamental tool in the analysis of 2-phenylflavanone, enabling its separation from complex mixtures and subsequent identification and quantification. researchgate.net Various chromatographic methods are employed, each with its own advantages depending on the analytical goal.

High-Performance Liquid Chromatography (HPLC) and its Advanced Modes

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound due to its high resolution, accuracy, and efficiency. openaccessjournals.com It is widely used to separate, identify, and quantify this compound in various samples. openaccessjournals.comwikipedia.org HPLC operates by pumping a solvent mixture (the mobile phase) through a column containing a solid adsorbent material (the stationary phase). biomedpharmajournal.org The separation is based on the differential affinities of the sample components for the mobile and stationary phases. openaccessjournals.com

Advanced modes of HPLC, such as Reverse-Phase HPLC (RP-HPLC), are particularly well-suited for the analysis of moderately polar compounds like this compound. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. biomedpharmajournal.org This setup allows for the effective separation of flavonoids based on their hydrophobicity. The use of diode array detectors (DAD) allows for the acquisition of UV-visible spectra for each separated peak, aiding in the preliminary identification of compound classes. nih.gov

Key Parameters in HPLC Analysis of this compound:

| Parameter | Description | Relevance to this compound Analysis |

| Stationary Phase | The solid adsorbent material packed in the column. For this compound, C18 (octadecyl) bonded silica (B1680970) is a common choice in RP-HPLC. sigmaaldrich.com | The choice of stationary phase is critical for achieving the desired selectivity and resolution. |

| Mobile Phase | The solvent or solvent mixture that carries the sample through the column. A mixture of water and organic solvents like methanol (B129727) or acetonitrile (B52724) is typical for RP-HPLC. mdpi.com | The composition and gradient of the mobile phase are optimized to achieve efficient separation of this compound from other components. |

| Detector | The device that measures the eluting components. UV-Vis detectors are commonly used for flavonoids due to their chromophoric nature. infitek.com | A UV detector set at the maximum absorbance wavelength of this compound provides high sensitivity for quantification. |

| Retention Time | The time it takes for a compound to travel from the injector to the detector. | Under specific chromatographic conditions, the retention time of this compound is a key parameter for its identification. |

| Peak Area | The area under the chromatographic peak. | The peak area is directly proportional to the concentration of this compound in the sample, enabling quantification. |

Gas Chromatography (GC) and Coupled Systems

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and semi-volatile compounds. lucideon.com For the analysis of this compound, which may have limited volatility, derivatization is often required to increase its thermal stability and volatility. GC separates components of a mixture based on their partitioning between a gaseous mobile phase (carrier gas) and a liquid or solid stationary phase within a column. shimadzu.com.au

The coupling of GC with a mass spectrometer (GC-MS) provides a highly specific and sensitive analytical system. wikipedia.org GC separates the components of the mixture, and the mass spectrometer provides mass spectral data for each component, allowing for definitive identification. wikipedia.org The resulting chromatogram plots signal intensity against retention time, with each peak representing a different compound. shimadzu.com.au

Considerations for GC Analysis of this compound:

| Factor | Description | Implication for this compound |

| Volatility | The tendency of a substance to vaporize. | This compound may require derivatization (e.g., silylation) to increase its volatility for GC analysis. |

| Stationary Phase | The coating inside the GC column. Non-polar or intermediate-polar phases are often used. sigmaaldrich.com | The choice of stationary phase influences the separation of this compound from other compounds based on boiling point and polarity. |

| Carrier Gas | An inert gas that transports the sample through the column. Helium or nitrogen are commonly used. savemyexams.com | The flow rate of the carrier gas affects the efficiency of the separation. |

| Detector | The device that detects the compounds as they elute from the column. Flame Ionization Detectors (FID) and Mass Spectrometers (MS) are common. lucideon.com | MS detection provides structural information, confirming the identity of this compound. |

Thin Layer Chromatography (TLC) for Qualitative and Semi-Quantitative Analysis

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique used for the qualitative and semi-quantitative analysis of this compound. sigmaaldrich.comlibretexts.org It is often used to monitor the progress of chemical reactions or for the preliminary screening of plant extracts for the presence of flavonoids. umass.edu TLC separates compounds based on their differential partitioning between a stationary phase (a thin layer of adsorbent material like silica gel on a plate) and a mobile phase (a solvent or solvent mixture). umass.edukhanacademy.org

The separation results in spots at different distances from the origin. The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound under specific TLC conditions and can be used for identification. libretexts.org Visualization of the separated spots can be achieved under UV light, as many flavonoids are fluorescent, or by using staining reagents. umass.edu

Key Aspects of TLC Analysis:

| Aspect | Description | Application in this compound Analysis |

| Stationary Phase | Typically silica gel or alumina (B75360) coated on a glass or plastic plate. savemyexams.com | Silica gel is a polar stationary phase suitable for the separation of moderately polar flavonoids like this compound. sigmaaldrich.com |

| Mobile Phase | A solvent or mixture of solvents that moves up the plate by capillary action. khanacademy.org | The polarity of the mobile phase is adjusted to achieve optimal separation of this compound. |

| Rf Value | The ratio of the distance traveled by the spot to the distance traveled by the solvent front. libretexts.org | The Rf value of this compound can be compared to that of a standard for identification. |

| Visualization | Methods to detect the separated spots. | This compound spots can often be visualized under UV light or by staining with reagents like iodine vapor. umass.edu |

Spectroscopic Methods for Structural Characterization and Detection

Spectroscopic techniques are indispensable for the structural elucidation and detection of this compound. saylor.org These methods are based on the interaction of electromagnetic radiation with the molecule, providing detailed information about its structure and composition. espublisher.com

Mass Spectrometry (MS) and Tandem MS (MS/MS) for Molecular Fingerprinting

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. plasmion.com It is highly sensitive and provides valuable information about the molecular weight and elemental composition of a compound. plasmion.com When coupled with a chromatographic technique like HPLC or GC, it becomes a potent tool for identifying and quantifying this compound in complex mixtures. wikipedia.org

In MS, the sample is first ionized, and then the resulting ions are separated based on their m/z ratio by a mass analyzer. The detector then records the abundance of each ion, generating a mass spectrum. The peak corresponding to the intact molecule is called the molecular ion peak. libretexts.org

Tandem Mass Spectrometry (MS/MS) takes this a step further. An ion of interest is selected, fragmented, and the resulting fragment ions are analyzed. broadinstitute.org This provides a "molecular fingerprint" that is highly specific to the compound's structure, enabling unambiguous identification. broadinstitute.org

Information Obtained from MS Analysis of this compound:

| Data Type | Description | Significance for this compound |

| Molecular Ion Peak (M+) | The peak corresponding to the intact molecule. libretexts.org | Provides the molecular weight of this compound. |

| Isotope Peaks | Peaks at m/z values slightly higher than the molecular ion peak, due to the presence of heavier isotopes like ¹³C. libretexts.org | The pattern of isotope peaks can help confirm the elemental composition of the molecule. |

| Fragment Ions | Ions formed by the fragmentation of the molecular ion. | The fragmentation pattern is characteristic of the this compound structure and can be used for its identification. |

| High-Resolution Mass Spectrometry (HRMS) | Provides a very accurate mass measurement. | Allows for the determination of the elemental formula of this compound with high confidence. uni-kassel.de |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules, including this compound. rsc.orgfoodandnutritionjournal.org It provides detailed information about the carbon-hydrogen framework of a molecule. rsc.org NMR is based on the principle that certain atomic nuclei, when placed in a strong magnetic field, can absorb and re-emit electromagnetic radiation at a specific frequency. babcock.edu.ng

¹H NMR (proton NMR) provides information about the number of different types of protons, their chemical environment, and their connectivity to neighboring protons. bdu.ac.in ¹³C NMR provides information about the different types of carbon atoms in the molecule. babcock.edu.ng Two-dimensional (2D) NMR techniques, such as COSY and HMQC, can be used to establish the connectivity between protons and carbons, allowing for the complete assignment of the molecule's structure. uclouvain.be

Key NMR Parameters for this compound:

| Parameter | Description | Information Gained about this compound |

| Chemical Shift (δ) | The position of a signal in the NMR spectrum. uomustansiriyah.edu.iq | Indicates the electronic environment of each proton and carbon atom in the this compound molecule. |

| Integration | The area under a ¹H NMR signal. bdu.ac.in | Proportional to the number of protons giving rise to the signal. |

| Spin-Spin Coupling (J) | The splitting of a signal due to the influence of neighboring nuclei. babcock.edu.ng | Provides information about the connectivity of atoms in the molecule, helping to piece together the structure. |

| Multiplicity | The number of peaks in a split signal (e.g., singlet, doublet, triplet). bdu.ac.in | Reveals the number of neighboring protons. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification and Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a versatile analytical technique employed for both the quantification and characterization of this compound. This method is predicated on the principle that molecules absorb light at specific wavelengths within the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. cpur.in For this compound, the presence of chromophoric groups, such as the aromatic rings and the carbonyl group, results in characteristic absorption bands.

In quantitative analysis, the concentration of this compound in a solution can be determined by measuring its absorbance at a specific wavelength, typically at the wavelength of maximum absorbance (λmax), and applying the Beer-Lambert Law. cpur.inunchainedlabs.com This law establishes a linear relationship between absorbance and concentration, provided the path length of the light through the sample is constant. unchainedlabs.com For accurate quantification, a calibration curve is often constructed using standard solutions of known this compound concentrations. jchr.org

For characterization, the UV-Vis spectrum of this compound provides valuable structural information. The position and intensity of the absorption maxima can help in identifying the compound and confirming its purity. The typical UV spectrum of a flavanone (B1672756), such as this compound, exhibits two main absorption bands. These bands are generally associated with the electronic transitions of the benzoyl system (Band I) and the cinnamoyl system (Band II). researchgate.net The exact λmax values can be influenced by the solvent used and the substitution pattern on the flavanone skeleton. For instance, ionization of hydroxyl groups can cause a significant shift in the absorption peaks. nih.gov

Table 1: UV-Vis Spectral Data for this compound Derivatives

| Compound | Solvent | λmax (nm) | Reference |

|---|---|---|---|

| 5,8-dihydroxy-7-methoxy-2-phenyl flavanone | - | - | mdpi.com |

| 2-phenyl flavanone | - | - | up.ac.za |

| 4',6-dimethoxy-2-phenylflavone | - | - | escholarship.org |

Advanced Analytical Strategies and Sample Preparation

Hyphenated Analytical Techniques (e.g., LC-MS, GC-MS)

Hyphenated analytical techniques, which couple a separation method with a detection method, are indispensable for the comprehensive analysis of this compound in complex matrices. nih.govrjpn.orgasiapharmaceutics.info These techniques offer high sensitivity, selectivity, and the ability to provide structural information, making them ideal for both qualitative and quantitative purposes. researchgate.netasdlib.org

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for analyzing this compound. nih.govasiapharmaceutics.info High-performance liquid chromatography (HPLC) separates the compound from other components in a sample based on its interaction with the stationary and mobile phases. phytojournal.com The separated analyte then enters the mass spectrometer, which ionizes the molecule and separates the resulting ions based on their mass-to-charge ratio (m/z). nih.gov This provides a molecular weight and fragmentation pattern that can be used for definitive identification. nih.gov LC-MS is particularly suitable for non-volatile and thermally labile compounds like many flavonoids. asdlib.org

Gas Chromatography-Mass Spectrometry (GC-MS) is another widely used hyphenated technique. nih.govetamu.edu In GC-MS, the sample is first vaporized and separated in a gas chromatograph based on its volatility and interaction with the column's stationary phase. etamu.eduderpharmachemica.com The separated components are then introduced into the mass spectrometer for detection. derpharmachemica.com For non-volatile compounds like this compound, a derivatization step is often necessary to increase their volatility and thermal stability before GC-MS analysis. derpharmachemica.comsciengine.com The resulting mass spectra provide detailed structural information based on the fragmentation patterns. nih.gov

Table 2: Hyphenated Techniques for this compound Analysis

| Technique | Separation Principle | Detection Principle | Key Advantages for this compound |

|---|---|---|---|

| LC-MS | Differential partitioning between a liquid mobile phase and a solid stationary phase. phytojournal.com | Measures the mass-to-charge ratio of ionized molecules. nih.gov | High sensitivity and specificity; suitable for non-volatile compounds. asiapharmaceutics.info |

| GC-MS | Differential partitioning between a gaseous mobile phase and a liquid/solid stationary phase. derpharmachemica.com | Measures the mass-to-charge ratio of fragmented, ionized molecules. etamu.edu | Provides detailed structural information from fragmentation patterns. nih.gov |

Derivatization-Assisted Analytical Methods for Improved Detection

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. slideshare.net For this compound, derivatization is particularly important for GC-MS analysis to enhance volatility and thermal stability. sciengine.comgcms.cz It can also be employed in HPLC to improve detection sensitivity, especially for detectors like UV-Vis or fluorescence. slideshare.net

Common derivatization reactions include:

Silylation: This is one of the most prevalent methods, where active hydrogens in hydroxyl groups are replaced with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. slideshare.netsigmaaldrich.com This process reduces the polarity and increases the volatility of the compound. gcms.cz

Acylation: This involves the introduction of an acyl group, which also serves to reduce the polarity of hydroxyl and amino groups. slideshare.net Reagents like heptafluorobutyric anhydride (B1165640) (HFBA) or pentafluoropropionic anhydride (PFPA) are often used, which also introduces fluorine atoms, enhancing detection by electron capture detectors (ECD). nih.gov

Alkylation: This method replaces active hydrogens with an alkyl group, thereby decreasing the molecule's polarity. slideshare.net

The choice of derivatization reagent and reaction conditions depends on the specific functional groups present in the this compound molecule and the analytical technique being used. psu.edu For instance, fluorinated derivatizing agents are particularly useful for enhancing sensitivity in GC-MS analysis. nih.gov

Extraction and Purification Protocols for Research Samples

The initial step in the analysis of this compound from natural sources or other complex mixtures is its extraction and purification from the sample matrix. nih.govunido.org The selection of an appropriate extraction method is crucial and depends on factors such as the nature of the plant material, the polarity of the target compound, and the intended subsequent analysis. oleumdietetica.es

Common extraction techniques include:

Soxhlet Extraction: This is a continuous extraction method using a volatile solvent, suitable for extracting compounds from solid materials. mdpi.comijpsr.com

Maceration: This involves soaking the plant material in a solvent for a period of time, which is a simple and suitable method for thermolabile compounds. oleumdietetica.es

Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE): These are modern techniques that use ultrasonic waves or microwaves to accelerate the extraction process. mdpi.com

Supercritical Fluid Extraction (SFE): This environmentally friendly method uses a supercritical fluid, often carbon dioxide, as the extraction solvent. mdpi.com

Following extraction, the crude extract often contains a complex mixture of compounds. mdpi.com Therefore, purification is necessary to isolate this compound. Common purification techniques include:

Solvent-Solvent Partitioning: This technique separates compounds based on their differential solubility in two immiscible liquid phases, such as ethyl acetate (B1210297) and water. up.ac.za

Column Chromatography: This is a widely used method where the extract is passed through a column packed with a stationary phase (e.g., silica gel or Sephadex), and the components are separated based on their differential adsorption and elution with a suitable mobile phase. mdpi.com

Thin-Layer Chromatography (TLC): TLC is often used for the initial separation and identification of compounds in an extract. phytojournal.com It can also be used on a preparative scale to purify small amounts of a compound.

Table 3: Extraction and Purification Methods for Flavanones

| Method | Principle | Application in this compound Research |

|---|---|---|

| Soxhlet Extraction | Continuous solid-liquid extraction with a recycling solvent. mdpi.com | Efficiently extracts compounds from solid plant material. ijpsr.com |

| Maceration | Soaking material in a solvent to dissolve soluble components. oleumdietetica.es | Suitable for heat-sensitive compounds. oleumdietetica.es |

| Column Chromatography | Separation based on differential adsorption of components onto a solid stationary phase. mdpi.com | Purification of this compound from crude extracts. mdpi.com |

| Solvent-Solvent Partitioning | Separation based on differential solubility in immiscible solvents. up.ac.za | Fractionation of extracts to isolate compounds of a certain polarity. up.ac.za |

Computational Modeling and Simulation in 2 Phenylflavanone Research

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (ligand) when bound to another (protein) to form a stable complex nih.govnih.gov. It is a crucial step in structure-based drug design, aiming to identify molecules that can bind to a specific biological target. Software such as AutoDock Vina and PyRx are commonly employed for these studies icm.edu.plmdpi.com. Docking can help in identifying potential inhibitors or modulators of protein function by estimating binding affinities and predicting interaction modes.

Prediction of Ligand-Protein Binding Modes

The primary goal of molecular docking is to determine the most favorable binding pose of a ligand within a protein's active site . This involves predicting the ligand's orientation, position, and conformation that result in the strongest interaction with the protein. These predicted binding modes illustrate specific interactions, such as hydrogen bonds, hydrophobic contacts, and van der Waals forces, between the ligand and amino acid residues of the protein scielo.org.za. Such detailed insights can guide medicinal chemists in understanding how a ligand interacts at the molecular level.

Estimation of Binding Affinities and Interactions